硫化钇

描述

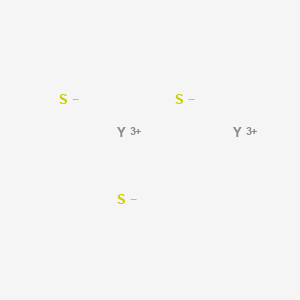

Yttrium sulfide is a chemical compound that is composed of yttrium and sulfur. It is a rare earth compound that has been studied for its potential applications in scientific research. Yttrium sulfide is a yellowish-green powder that is insoluble in water and has a melting point of approximately 2000°C. In

科学研究应用

高温抗硫化性

研究表明,包括硫化钇在内的钇可以提高各种合金在高温下的抗硫化性。例如,Saxena 等人 (1987) 观察到向 Fe-Cr-Al 合金中添加钇会显着降低硫化速率,尤其是在较低的硫压下 (Saxena et al., 1987)。同样,Wang 等人 (2013) 也指出了钇在浓硫酸环境中改善 09CrCuSb 等合金耐腐蚀性的作用 (Wang et al., 2013)。

改善合金延展性

已发现添加钇可以提高合金在中间温度下的延展性。Kanno 和 Shimodaira (1987) 发现少量钇在 Cu-Zn 合金中通过增加晶界强度和减少硫杂质偏析来改善延展性 (Kanno & Shimodaira, 1987)。

氧化层中硫的吸附

钇已显示出在合金氧化层中吸附硫的有效性。Mendis 等人 (2006) 在 NiCoCrAlY 键合涂层中发现了含有硫的富钇沉淀物,表明钇在吸附硫中的作用 (Mendis et al., 2006)。

在医学影像和治疗中的作用

虽然与硫化钇没有直接关系,但钇在医学应用中的多功能性值得注意。如 Tickner 等人 (2020) 所述,钇基材料用于医疗激光、生物医学植入物、放射性药物和 PET 成像 (Tickner et al., 2020)。

电子应用

已经研究了硫化钇在电子学中的应用,特别是在彩色电视屏幕的荧光材料中。Kottaisamy 等人 (1995)

研究了在彩色电视技术中至关重要的氧化硫化钇荧光粉的形成过程 (Kottaisamy et al., 1995)。

从电子废弃物中回收

从电子废弃物中回收钇(包括硫化钇)是一个日益重要的领域。Innocenzi 等人 (2013) 专注于使用浸出和沉淀等工艺从阴极射线管的荧光粉中回收钇 (Innocenzi et al., 2013)。

对合金高温氧化的影响

钇对合金的高温氧化行为有重大影响。Xiao 和 Han (2001) 发现添加钇通过影响氧化皮的附着力来提高 Ni-Al-Mo-B 合金的循环氧化抗性 (Xiao & Han, 2001)。

超导和弹性性能

已经研究了硫化钇对材料超导和弹性性能的影响。Sahoo 等人 (2014) 探讨了压力对硫化钇的弹性和晶格动力学行为的影响,为其在超导材料中的潜在应用提供了见解 (Sahoo et al., 2014)。

属性

IUPAC Name |

yttrium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Y/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMRLDMEAPSVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Y2S3, S3Y2 | |

| Record name | yttrium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Yttrium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923374 | |

| Record name | Yttrium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder with an odor of rotten eggs; [MSDSonline] | |

| Record name | Yttrium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Yttrium sulfide | |

CAS RN |

12039-19-9 | |

| Record name | Yttrium sulfide (Y2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium sulfide (Y2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diyttrium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)